molecular formula C8H14N2O3 B1307293 (4-Carbamoyl-piperidin-1-yl)-acetic acid CAS No. 40479-21-8

(4-Carbamoyl-piperidin-1-yl)-acetic acid

Cat. No.: B1307293
CAS No.: 40479-21-8
M. Wt: 186.21 g/mol
InChI Key: PVJWJKSVBRBLLM-UHFFFAOYSA-N
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Description

(4-Carbamoyl-piperidin-1-yl)-acetic acid is a chemical compound with the molecular formula C8H14N2O3 It is characterized by the presence of a piperidine ring substituted with a carbamoyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoyl-piperidin-1-yl)-acetic acid typically involves the reaction of piperidine derivatives with carbamoylating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: (4-Carbamoyl-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-piperidine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(4-Carbamoyl-piperidin-1-yl)-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Carbamoyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the piperidine ring can interact with receptors and enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

  • 3-(4-Carbamoyl-piperidin-1-yl)-propionic acid
  • 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid

Comparison: Compared to similar compounds, (4-Carbamoyl-piperidin-1-yl)-acetic acid is unique due to its specific structural features, such as the acetic acid moietyFor instance, the presence of the acetic acid group may enhance its solubility and facilitate its use in aqueous environments .

Properties

IUPAC Name

2-(4-carbamoylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c9-8(13)6-1-3-10(4-2-6)5-7(11)12/h6H,1-5H2,(H2,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJWJKSVBRBLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390224
Record name (4-Carbamoyl-piperidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40479-21-8
Record name (4-Carbamoyl-piperidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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